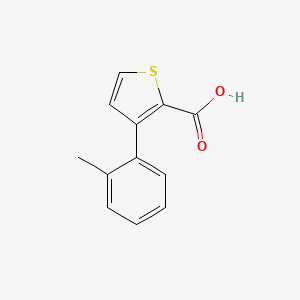

3-(O-tolyl)thiophene-2-carboxylic acid

Description

Significance of Substituted Thiophene (B33073) Carboxylic Acids in Organic Synthesis and Advanced Materials Science

Substituted thiophene carboxylic acids are foundational components in both organic synthesis and materials science due to their versatile reactivity and the inherent properties of the thiophene ring. nih.govmdpi.com In organic synthesis, the carboxylic acid group on the thiophene ring can be readily converted into other functional groups, making these compounds key intermediates for constructing more complex molecules. beilstein-journals.orgresearchgate.net For instance, they can be converted to acid chlorides, which are highly reactive and serve as precursors for a new family of 1,2,4-triazole (B32235) insecticides. beilstein-journals.orgresearchgate.net Furthermore, thiophene-2-carboxylic acid and its derivatives are widely studied as substrates in coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are fundamental for forming carbon-carbon bonds to create biaryl compounds. wikipedia.org The thiophene nucleus can also be metalated, allowing for the introduction of various functional groups onto the ring.

In the realm of advanced materials science, thiophene-based compounds are prized for their electronic and optoelectronic properties. derpharmachemica.combohrium.com They are integral to the development of organic semiconductors, conductive polymers, and fluorescent materials. derpharmachemica.combohrium.com The π-conjugated system of the thiophene ring facilitates electron delocalization, which is essential for conductivity and light-emitting applications. Thiophene-containing polymers and oligomers are noted for their high conductivity and tunable optical properties, making them suitable for use in devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). bohrium.com The ability to introduce various substituents, such as aryl groups, onto the thiophene carboxylic acid backbone allows for the fine-tuning of these electronic and physical properties to meet the specific demands of advanced material applications. mdpi.com

Table 1: Applications of Substituted Thiophene Carboxylic Acids

| Field | Specific Application | Relevant Properties/Reactions |

|---|---|---|

| Organic Synthesis | Pharmaceutical Intermediates | Versatile functional group transformations, bioisosterism with benzene (B151609). researchgate.netcognizancejournal.com |

| Agrochemical Synthesis | Precursors for insecticides. beilstein-journals.orgresearchgate.net | |

| Coupling Reactions | Substrates for Suzuki, Stille, and Ullmann reactions to form C-C bonds. wikipedia.orgnih.gov | |

| Materials Science | Organic Electronics | High charge carrier mobility, tunable bandgap. bohrium.com |

| Conductive Polymers | π-conjugated backbone for electron delocalization. derpharmachemica.com |

Overview of the 3-(O-tolyl)thiophene-2-carboxylic Acid Scaffold as a Heterocyclic Building Block

The this compound scaffold is a prime example of a heterocyclic building block, a class of compounds essential for organic chemical synthesis. ossila.com These building blocks serve as foundational skeletons for constructing larger, more complex molecules with specific functions, particularly in pharmaceuticals and materials science. ossila.com The thiophene ring itself is a versatile scaffold, and the presence of both a carboxylic acid at the 2-position and an aryl group (o-tolyl) at the 3-position provides distinct points for chemical modification.

The carboxylic acid group is a versatile handle for synthetic transformations. It can be readily converted into esters, amides, or acid chlorides, the last of which is a highly reactive intermediate for forming new bonds. beilstein-journals.orgbeilstein-journals.org For example, the synthesis of certain insecticides relies on the conversion of a substituted 2-thiophenecarboxylic acid to its corresponding acid chloride. researchgate.net The o-tolyl group, an ortho-substituted toluene (B28343) ring, influences the scaffold's steric and electronic properties. This substitution can impact the molecule's conformation and its interactions with other molecules or materials, which is a critical aspect of designing new drugs or organic semiconductors. The strategic placement of substituents on the thiophene ring is a key method for tailoring the physicochemical properties of the final product. mdpi.com The synthesis of such substituted thiophenes often involves multi-step sequences, for instance, using a Grignard reaction followed by carbonation with CO2 to introduce the carboxylic acid functionality onto a pre-functionalized thiophene ring. beilstein-journals.orgresearchgate.net

Research Trajectories and Scholarly Significance of Thiophene-Based Compounds

Research into thiophene-based compounds has followed a significant upward trajectory, driven by their immense versatility and proven applicability in diverse, high-impact fields. nih.gov Initially discovered as a contaminant in benzene, thiophene and its derivatives quickly became important in medicinal chemistry due to their wide range of pharmacological activities. derpharmachemica.com Thiophene-containing molecules have been developed as antimicrobial, anti-inflammatory, anticonvulsant, and anticancer agents. nih.govresearchgate.net The structural similarity of the thiophene ring to a benzene ring allows it to act as a bioisostere, where it can replace a benzene ring in a drug molecule to potentially improve its efficacy or modify its metabolic profile. researchgate.netcognizancejournal.com

In recent decades, the focus of thiophene research has expanded dramatically into materials science. bohrium.com The excellent electronic properties of conjugated thiophene polymers and oligomers have positioned them as leading candidates for next-generation electronics. bohrium.com Research now heavily focuses on designing and synthesizing novel thiophene derivatives with tailored optoelectronic characteristics for applications ranging from flexible displays and solar cells to sensors and transistors. mdpi.combohrium.com The scholarly significance of thiophene chemistry is underscored by the continuous development of new synthetic methodologies to create complex thiophene architectures and the exploration of their potential in cutting-edge technologies. derpharmachemica.comnih.gov This interdisciplinary interest, spanning from synthetic organic chemistry to medicine and materials engineering, ensures that thiophene-based compounds will remain a vibrant and productive area of scientific inquiry. nih.govbohrium.com

Structure

3D Structure

Properties

CAS No. |

1094325-90-2 |

|---|---|

Molecular Formula |

C12H10O2S |

Molecular Weight |

218.27 g/mol |

IUPAC Name |

3-(2-methylphenyl)thiophene-2-carboxylic acid |

InChI |

InChI=1S/C12H10O2S/c1-8-4-2-3-5-9(8)10-6-7-15-11(10)12(13)14/h2-7H,1H3,(H,13,14) |

InChI Key |

HTIUDBOQESCMPU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=C(SC=C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 O Tolyl Thiophene 2 Carboxylic Acid and Analogous Structures

Direct Synthesis of 3-(O-tolyl)thiophene-2-carboxylic Acid

While a direct, one-pot synthesis of this compound is not extensively documented, established methods for the carboxylation of thiophene (B33073) rings can be applied to a pre-formed 3-(O-tolyl)thiophene precursor. These methods primarily involve carbonylation reactions or the oxidation of a suitable functional group at the 2-position of the thiophene ring.

Carbonylation reactions offer a direct route to introduce a carboxylic acid group onto an aromatic ring. For the synthesis of this compound, this would typically involve the carbonylation of a 2-halo-3-(O-tolyl)thiophene or a related organometallic intermediate.

Palladium-catalyzed carbonylation is a powerful technique for the synthesis of carboxylic acids from aryl halides or triflates. beilstein-journals.org In a potential synthesis of the target molecule, 2-bromo-3-(O-tolyl)thiophene could be subjected to carbon monoxide (CO) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a suitable base. beilstein-journals.org This method is advantageous due to its functional group tolerance and the relatively mild reaction conditions that can often be employed.

A classic and widely used method for the synthesis of carboxylic acids is the carboxylation of a Grignard reagent. google.comyoutube.com This approach would involve the initial formation of a Grignard reagent from 2-bromo-3-(O-tolyl)thiophene by treatment with magnesium metal. The resulting 3-(O-tolyl)thiophen-2-ylmagnesium bromide is then reacted with carbon dioxide (often in the form of dry ice) to form a magnesium carboxylate salt, which upon acidic workup, yields the desired this compound. beilstein-journals.orgyoutube.com This method is generally high-yielding and utilizes readily available reagents. google.com

| Method | Starting Material | Key Reagents | Advantages | Potential Challenges |

|---|---|---|---|---|

| Palladium-Catalyzed Carbonylation | 2-Halo-3-(O-tolyl)thiophene | Palladium catalyst, CO, Base | Good functional group tolerance | Cost of catalyst, handling of CO gas |

| Grignard Metallation/Carbonation | 2-Halo-3-(O-tolyl)thiophene | Mg, CO2 (dry ice) | High yields, readily available reagents | Sensitive to moisture, incompatible with some functional groups |

An alternative strategy for the synthesis of this compound involves the oxidation of a precursor molecule where the 2-position of the thiophene ring is functionalized with a group that can be converted to a carboxylic acid. A common precursor for this approach is a 2-methylthiophene (B1210033) derivative. researchgate.net For instance, 3-(O-tolyl)-2-methylthiophene could be oxidized using strong oxidizing agents such as potassium permanganate (B83412) or sodium dichromate to yield the target carboxylic acid. researchgate.netgoogle.com The efficiency of this reaction can be influenced by the reaction conditions, including temperature and the specific oxidizing agent used.

Carbonylation Reactions for Carboxylic Acid Introduction

Strategies for Constructing Related (O-tolyl)thiophene Scaffolds and Derivatives

The formation of the carbon-carbon bond between the tolyl group and the thiophene ring is a critical step in the synthesis of this compound and its analogs. Transition metal-catalyzed cross-coupling reactions are the most powerful and versatile methods for achieving this transformation. researchgate.net

A multitude of palladium- and nickel-catalyzed cross-coupling reactions have been developed for the formation of C-C bonds between aryl and heteroaryl systems. rsc.org These reactions typically involve the coupling of an organometallic reagent with an organic halide.

Suzuki Coupling: The Suzuki reaction, which couples an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base, is a widely used method for generating aryl-thiophene linkages. mdpi.commdpi.comharvard.edunih.gov For the synthesis of a 3-(O-tolyl)thiophene scaffold, one could react 3-bromothiophene (B43185) with o-tolylboronic acid or, conversely, 3-thiopheneboronic acid with 2-bromotoluene (B146081). researchgate.net

Stille Coupling: The Stille coupling utilizes an organotin reagent as the organometallic partner. wikipedia.orgorganic-chemistry.org The reaction of 3-(tributylstannyl)thiophene with 2-bromotoluene, catalyzed by a palladium complex, would yield the 3-(O-tolyl)thiophene core. wikipedia.orgharvard.edursc.org While effective, the toxicity of organotin compounds is a significant drawback of this method. wikipedia.org

Kumada Coupling: The Kumada coupling employs a Grignard reagent as the nucleophilic component, which is coupled with an organic halide using a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.orggoogle.comgoogle.com For example, the reaction of 3-thienylmagnesium bromide with 2-bromotoluene in the presence of a suitable catalyst would afford 3-(O-tolyl)thiophene. researchgate.net

Negishi Coupling: In the Negishi coupling, an organozinc reagent is coupled with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance. wikipedia.org The synthesis could involve the reaction of 3-thienylzinc chloride with 2-bromotoluene. scite.ai

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. wikipedia.orgorganic-chemistry.org While not a direct arylation in the same manner as the other named reactions, it can be used to construct complex thiophene-containing systems. clockss.orglibretexts.orgthieme-connect.de

| Reaction | Organometallic Reagent | Organic Halide/Triflate | Catalyst | Key Features |

|---|---|---|---|---|

| Suzuki | Arylboronic acid/ester | Thienyl halide | Palladium | Stable and environmentally benign boron reagents. mdpi.com |

| Stille | Organostannane | Aryl halide | Palladium | Broad scope, but toxic tin reagents. wikipedia.org |

| Kumada | Grignard reagent | Aryl halide | Nickel or Palladium | Utilizes readily available Grignard reagents. wikipedia.orgorganic-chemistry.org |

| Negishi | Organozinc reagent | Thienyl halide | Nickel or Palladium | High functional group tolerance. wikipedia.orgorganic-chemistry.org |

| Heck | Alkene | Aryl halide | Palladium | Forms substituted alkenes. wikipedia.orgorganic-chemistry.org |

Regioselective Functionalization of Thiophene Rings

Instead of building the molecule through cross-coupling, regioselective functionalization offers an alternative strategy. This can involve either introducing the carboxylic acid group onto a pre-formed 3-arylthiophene scaffold or performing a direct C-H arylation on a thiophene-2-carboxylic acid derivative.

One common method is the regioselective metallation of a thiophene ring followed by quenching with an electrophile. For instance, 3-(o-tolyl)thiophene could be synthesized first via a standard cross-coupling reaction. Subsequently, the C2 position can be selectively deprotonated using a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), followed by carboxylation with carbon dioxide (CO₂) to install the carboxylic acid group. beilstein-journals.orgnih.gov The directing effect of the sulfur atom typically favors metallation at the adjacent C2 or C5 positions.

Alternatively, modern synthetic methods focus on direct C-H functionalization, which avoids the need for pre-functionalized starting materials. acs.org This would involve the direct coupling of thiophene-2-carboxylic acid (or its ester) with an aryl partner. However, achieving high regioselectivity can be challenging, often requiring specific directing groups to guide the catalyst to the desired C-H bond at the 3-position. acs.org

| Method | Reagents | Intermediate | Key Step | Reference |

| Metallation-Carboxylation | 1. n-BuLi or LDA2. CO₂ | 2-Lithio-3-arylthiophene | Quenching of organolithium | beilstein-journals.orgnih.gov |

| Direct C-H Arylation | Pd catalyst, Directing Group | Thiophene-2-carboxylate (B1233283) | C-H activation at C3 | acs.org |

| Grignard-Carboxylation | 1. Mg, 1,2-dibromoethane2. CO₂ | 2-Thienylmagnesium halide | Carbonation of Grignard | nih.gov |

This is an interactive data table summarizing strategies for regioselective functionalization.

Directed Metalation and Deprotonation Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic and heteroaromatic rings. baranlab.orgorganic-chemistry.orgharvard.edu This technique utilizes a directing metalation group (DMG) to guide a strong base to deprotonate a specific, adjacent position, creating a nucleophilic organometallic intermediate that can react with an electrophile. organic-chemistry.org In the context of thiophenes, which are π-excessive heterocycles, deprotonation typically occurs preferentially at the C2 position. uwindsor.ca

For the synthesis of 3-substituted thiophene-2-carboxylic acids, the carboxylic acid group itself can serve as the directing group. Upon treatment with a strong lithium amide base like lithium diisopropylamide (LDA), thiophene-2-carboxylic acid can undergo double deprotonation, forming a dianion. This allows for the subsequent introduction of an electrophile at the 5-position. wikipedia.org To achieve substitution at the 3-position, a blocking group might be necessary at the more reactive 5-position, or alternative strategies must be employed. More recent methods have explored the use of lithium magnesate bases, which can regioselectively deprotonate thiophene at room temperature, offering a milder alternative to traditional low-temperature lithiation. organic-chemistry.org

| Strategy | Directing Group (DMG) | Base | Key Feature |

| Directed ortho-Metalation (DoM) | Carboxylic Acid, Sulfonamide, Carbamate | Alkyllithiums (n-BuLi, s-BuLi), Lithium Amides (LDA) | High regioselectivity based on DMG position. organic-chemistry.orgacs.org |

| Deprotonation with Magnesates | Thiophene Ring | Bu3MgLi | Milder, room-temperature conditions for deprotonation. organic-chemistry.org |

Multicomponent Reaction Approaches for Thiophene Core Synthesis

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. researchgate.nettandfonline.com The Gewald three-component reaction is a prominent and versatile MCR for synthesizing polysubstituted 2-aminothiophenes. researchgate.netnih.govorganic-chemistry.org This reaction typically involves the condensation of a ketone or aldehyde, an α-cyanoester (or other active methylene (B1212753) nitrile), and elemental sulfur in the presence of a base, such as morpholine. tandfonline.comorganic-chemistry.org

The resulting 2-aminothiophenes are valuable intermediates that can be further modified to produce a wide array of thiophene derivatives, including structures analogous to this compound through subsequent reactions like diazotization followed by Sandmeyer-type reactions and hydrolysis. The utility of the Gewald reaction is expanded by its adaptability to various starting materials and conditions, including solid-support synthesis and microwave-assisted protocols. derpharmachemica.comresearchgate.net

| Reaction | Reactants | Base/Catalyst | Product Type |

| Gewald Reaction | 1. Ketone/Aldehyde2. Active Methylene Nitrile3. Elemental Sulfur | Organic Bases (e.g., morpholine, piperidine) | Polysubstituted 2-Aminothiophenes. tandfonline.comorganic-chemistry.org |

| Modified Gewald | Varies | L-Proline, Ionic Liquids, Nanoparticles | Functionalized 2-Aminothiophenes. tandfonline.comorganic-chemistry.orgresearchgate.net |

Advancements in Catalyst Systems and Reaction Conditions

Progress in catalyst development and the optimization of reaction parameters have significantly enhanced the synthesis of aryl-substituted thiophenes. These advancements focus on improving efficiency, expanding substrate scope, and promoting more sustainable chemical practices.

Optimization of Palladium and Copper Catalysis

Palladium and copper-catalyzed cross-coupling reactions are indispensable tools for forming the C-C bond between the thiophene ring and the o-tolyl group. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are widely used for their high functional group tolerance and efficiency. rsc.orgresearchgate.net These reactions typically couple a thiophene-boronic acid with an aryl halide (or vice versa). organic-chemistry.org The direct arylation of thiophene C-H bonds is another powerful palladium-catalyzed method that avoids the pre-functionalization step of preparing an organometallic reagent. researchgate.net

Copper catalysis, particularly using reagents like copper(I) thiophene-2-carboxylate (CuTC), is effective for Ullmann-type coupling reactions. researchgate.netscispace.comwikipedia.org These reactions provide a valuable alternative to palladium-based systems. Optimization of both metal systems involves screening ligands, bases, solvents, and temperature to maximize yield and selectivity.

| Catalyst System | Reaction Type | Key Features |

| Palladium (e.g., Pd(OAc)2) | Suzuki, Direct Arylation | High yields and tolerance for various functional groups. researchgate.netresearchgate.net |

| Copper (e.g., CuTC) | Ullmann Coupling, Stille Coupling | Mediates coupling under mild conditions; useful for thermally sensitive substrates. researchgate.netscispace.comwikipedia.org |

Development of Metal-Free and Green Chemistry Synthetic Routes

In pursuit of more sustainable synthesis, significant research has been directed toward metal-free and green chemistry approaches. researchgate.netresearchgate.neteurekaselect.com Metal-free methods for thiophene synthesis include the sulfur cyclization of alkynols or 1,3-diynes, which can proceed under mild conditions without the need for transition metal catalysts. acs.orgrsc.orgorganic-chemistry.org

Green chemistry principles are being integrated into established methods. rsc.org For instance, the Gewald reaction has been adapted to use microwave-assisted organic synthesis (MAOS), which dramatically reduces reaction times and often improves yields. derpharmachemica.comresearchgate.net The use of environmentally benign solvents like water and ethanol, or even solvent-free conditions, further enhances the green credentials of these synthetic routes. rsc.org

| Approach | Key Feature | Example |

| Metal-Free Synthesis | Avoids transition metal contamination and cost. | Sulfur heterocyclization of 1,3-diynes with sodium hydrosulfide. rsc.org |

| Green Chemistry | Reduces environmental impact and waste. | Microwave-assisted Gewald reaction in aqueous or solvent-free systems. derpharmachemica.comresearchgate.netrsc.org |

Reactivity and Derivatization Studies of 3 O Tolyl Thiophene 2 Carboxylic Acid

Chemical Transformations of the Carboxylic Acid Functionality

The carboxylic acid group at the C2 position of the thiophene (B33073) ring is a primary site for chemical modification, enabling the synthesis of various functional derivatives through reactions such as esterification, amidation, and decarboxylation.

Esterification and Amidation Reactions

Esterification: The conversion of 3-(O-tolyl)thiophene-2-carboxylic acid to its corresponding esters can be achieved through several standard synthetic methods. The most common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). google.com This equilibrium-driven reaction is typically pushed toward the product side by using the alcohol as the solvent or by removing water as it is formed. commonorganicchemistry.com

For substrates that may be sensitive to strong acidic conditions, alternative methods are available. One such method is the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). Another approach involves the conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired alcohol. commonorganicchemistry.com Alkylation of the carboxylate salt with an alkyl halide is also a viable route to esters. commonorganicchemistry.com

Interactive Data Table: Common Esterification Methods

| Method | Reagents | Key Features |

| Fischer Esterification | Alcohol (e.g., MeOH, EtOH), Acid Catalyst (e.g., H₂SO₄) | Equilibrium-driven; best for simple, non-acid-sensitive substrates. google.comcommonorganicchemistry.com |

| Steglich Esterification | Alcohol, DCC, DMAP (catalyst) | Mild conditions; suitable for acid-sensitive substrates. |

| Via Acid Chloride | 1. SOCl₂ or (COCl)₂ 2. Alcohol, Base (e.g., Pyridine) | Highly reactive intermediate; good for less reactive alcohols. commonorganicchemistry.com |

| Alkylation | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (e.g., MeI, BnBr) | Useful when other methods fail; potential for O- vs. C-alkylation issues in some systems. commonorganicchemistry.com |

Amidation: The synthesis of amides from this compound involves coupling the carboxylic acid with a primary or secondary amine. Direct reaction is generally inefficient due to the formation of an unreactive ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be activated. researchgate.net

Peptide coupling reagents are widely used for this transformation. Reagents like dicyclohexylcarbodiimide (DCCI) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) can facilitate the formation of an activated ester intermediate, which then readily reacts with an amine to form the amide. hhu.de This method is known to proceed under mild conditions with high yields. hhu.de Alternatively, converting the carboxylic acid to its more reactive acid chloride derivative with thionyl chloride or oxalyl chloride, followed by the addition of an amine, is a robust method for amide synthesis. researchgate.net

Decarboxylative Functionalization Pathways

Decarboxylative cross-coupling reactions represent a powerful strategy for forming new carbon-carbon or carbon-heteroatom bonds by using carboxylic acids as stable and readily available precursors. wikipedia.orgnih.gov In these reactions, the C-COOH bond is cleaved, releasing carbon dioxide and generating a reactive intermediate that can participate in a coupling event. wikipedia.org

For this compound, decarboxylation would generate a 3-(O-tolyl)thienyl intermediate. This process is typically catalyzed by transition metals like palladium, copper, or nickel. researchgate.netresearchgate.net The reaction can be coupled with various partners, including aryl halides, vinyl halides, and alkynes, to form new biaryl or vinylthiophene structures. researchgate.net

The mechanism often involves the formation of a metal carboxylate intermediate, which then undergoes decarboxylation to form an organometallic species. This species can then participate in a catalytic cycle, involving steps like oxidative addition and reductive elimination, to yield the final cross-coupled product. nih.gov Photoredox catalysis has also emerged as a mild and efficient method for initiating decarboxylation, where a photocatalyst absorbs light and initiates a single-electron transfer (SET) process with the carboxylic acid or a redox-active ester derivative. nih.gov

Reactivity of the Thiophene Ring System

The thiophene ring is an electron-rich aromatic system, making it more reactive towards electrophiles than benzene (B151609). The substituents at the C2 and C3 positions significantly influence the regioselectivity of subsequent reactions.

Electrophilic Aromatic Substitution (EAS) Reactions

Thiophene readily undergoes electrophilic aromatic substitution (EAS) reactions such as halogenation, nitration, and Friedel-Crafts acylation. The existing substituents on the ring—the carboxylic acid at C2 and the o-tolyl group at C3—exert strong directing effects on the position of the incoming electrophile.

Directing Effects: The carboxylic acid group is an electron-withdrawing group and acts as a deactivating meta-director. libretexts.org However, in the context of the highly reactive thiophene ring, its deactivating effect is less pronounced than on a benzene ring. The o-tolyl group at C3 is an ortho-, para-director and is activating. The position of electrophilic attack is determined by the combined influence of these two groups. The most likely position for substitution is the C5 position, which is para to the activating o-tolyl group and meta to the deactivating carboxylic acid group. Attack at the C4 position is less favored due to steric hindrance from the adjacent o-tolyl group and its ortho relationship to the deactivating carboxylic acid.

Halogenation: Electrophilic halogenation of thiophene derivatives can be achieved using various reagents. wikipedia.org Bromination, for example, can be carried out with N-bromosuccinimide (NBS) in a suitable solvent. beilstein-journals.org Chlorination can be performed with reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). google.comjcu.edu.au Due to the directing effects mentioned, halogenation of this compound is expected to occur predominantly at the C5 position. acs.org

Interactive Data Table: Regioselectivity in EAS of this compound

| Position | Electronic Effects | Steric Hindrance | Predicted Outcome |

| C4 | Meta to -COOH (less deactivated), Ortho to -o-tolyl (activated) | High (adjacent to o-tolyl) | Minor product or not formed |

| C5 | Meta to -COOH (less deactivated), Para to -o-tolyl (activated) | Low | Major product |

Nucleophilic Substitution Reactions

Aromatic rings, particularly electron-rich ones like thiophene, are generally unreactive towards nucleophilic aromatic substitution (SNAr). wikipedia.org For SNAr to occur, the ring must be activated by potent electron-withdrawing groups (such as a nitro group) positioned ortho or para to a good leaving group (like a halide). wikipedia.orgresearchgate.netnih.gov

In the case of this compound, the ring is not sufficiently activated for a typical SNAr reaction. The carboxylic acid group is only moderately electron-withdrawing, and there is no suitable leaving group present on the ring. Therefore, direct nucleophilic substitution on the thiophene ring itself is highly unlikely under standard conditions. Transformations requiring nucleophilic attack would typically occur at the carboxyl carbon (nucleophilic acyl substitution) rather than the thiophene ring. uoanbar.edu.iq

Reactivity of the O-Tolyl Moiety

The o-tolyl group is a substituted benzene ring and can also undergo electrophilic aromatic substitution. The methyl group is an activating, ortho-, para-director, while the thiophene-2-carboxylic acid substituent attached to the benzene ring acts as a deactivating group.

The reactivity of the o-tolyl ring towards EAS will be lower than that of toluene (B28343) due to the deactivating effect of the bulky and electron-withdrawing thiophene substituent. The substitution pattern will be a result of the directing effects of both the methyl group and the point of attachment to the thiophene ring. The para position relative to the methyl group is the most likely site for substitution, as it is sterically accessible and electronically activated. The ortho positions to the methyl group are also activated but are more sterically hindered.

Reactions such as nitration or halogenation on the o-tolyl ring would require more forcing conditions than those needed for the more reactive thiophene ring, allowing for selective functionalization of the thiophene moiety under milder conditions.

Influence of Molecular Conformation on Reactivity

The reactivity of this compound, particularly at the carboxylic acid moiety, is significantly influenced by its molecular conformation. The spatial arrangement of the o-tolyl group relative to the thiophene ring and the carboxylic acid function dictates the accessibility of the reactive centers to incoming reagents. This steric hindrance is a primary determinant in the derivatization potential of the molecule.

The positioning of the bulky o-tolyl group at the C3 position of the thiophene ring, immediately adjacent to the C2-carboxylic acid, imposes considerable steric strain. This forces the molecule to adopt specific conformations to minimize steric clashes between the ortho-methyl group of the tolyl ring, the carboxylic acid, and the thiophene sulfur atom. These conformational constraints have a direct impact on the molecule's chemical behavior.

Theoretical studies on related, less sterically hindered molecules, such as 3-methylthiophene-2-carboxylic acid, have shown that different conformations can be adopted through rotation around the single bond connecting the substituent to the thiophene ring and the bond connecting the carboxylic acid to the ring. researchgate.net In the case of this compound, the rotational freedom is expected to be much more restricted.

The preferred conformation would likely involve a significant dihedral angle between the plane of the thiophene ring and the plane of the o-tolyl ring to alleviate steric repulsion. Furthermore, the orientation of the carboxylic acid group itself will be influenced. In thiophene-2-carboxylic acids lacking a bulky C3 substituent, conformations allowing for intramolecular hydrogen bonding between the carboxylic acid proton and the thiophene sulfur atom can enhance reactivity by polarizing the carboxylic acid group. nih.gov However, the presence of the large o-tolyl group in this compound is expected to disrupt such stabilizing interactions, potentially leading to a decrease in the intrinsic reactivity of the carboxylic acid.

The steric shielding of the carboxylic acid group by the adjacent o-tolyl substituent is the most critical factor affecting its derivatization. Reactions that require nucleophilic attack at the carbonyl carbon of the carboxylic acid, such as esterification or amidation, are expected to be significantly hindered. The approach of a nucleophile would be sterically impeded by the ortho-methyl group and the aromatic ring of the tolyl substituent.

| Compound | Substituent at C3 | Expected Steric Hindrance | Predicted Relative Rate of Esterification |

|---|---|---|---|

| Thiophene-2-carboxylic acid | -H | Low | High |

| 3-Methylthiophene-2-carboxylic acid | -CH₃ | Moderate | Moderate |

| This compound | -C₆H₄-CH₃ (ortho) | High | Low |

The data in Table 1 illustrates the anticipated trend in reactivity. The increasing size of the substituent at the C3 position is predicted to correlate with a decrease in the rate of reactions involving the carboxylic acid group.

Furthermore, the conformation of the o-tolyl group will also influence the electronic properties of the thiophene ring system. The degree of conjugation between the tolyl ring and the thiophene ring will depend on the dihedral angle between them. A larger dihedral angle, enforced by steric hindrance, will reduce π-orbital overlap, thereby diminishing the electronic influence of the tolyl group on the reactivity of the thiophene ring itself. However, for reactions involving the carboxylic acid, the steric effects are expected to be the dominant factor.

Computational Chemistry and Theoretical Characterization

Quantum Chemical Investigations of 3-(O-tolyl)thiophene-2-carboxylic Acid

Quantum chemical investigations are pivotal in modern chemistry for elucidating the electronic structure, reactivity, and properties of molecules from first principles. These computational methods allow for the detailed analysis of molecular orbitals, charge distributions, and electrostatic potentials, which collectively govern a molecule's behavior. In the absence of specific data for this compound, this section focuses on the outcomes of such investigations for its analog, 3-methylthiophene-2-carboxylic acid, which has been studied to understand differences in reactivity compared to other thiophene (B33073) carboxylic acids. researchgate.netnih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. nih.gov For the analysis of thiophene carboxylic acids, DFT calculations, specifically using the B3LYP hybrid functional combined with the 6-31G* basis set, have been employed to optimize molecular geometries and explore electronic properties. researchgate.net

These calculations are instrumental in determining the stable conformations of molecules like 3-methylthiophene-2-carboxylic acid. Due to the rotation around the C-C bond linking the thiophene ring and the carboxylic acid group, as well as the C-O bond within the acid moiety, multiple conformers can exist. researchgate.net DFT methods provide the optimized geometries and relative energies of these conformers, offering insights into their structural preferences and electronic configurations. researchgate.netnih.gov

Hartree-Fock (HF) Theory Applications

The Hartree-Fock (HF) method is another fundamental quantum chemistry approach used to approximate the N-body Schrödinger equation. wikipedia.org Unlike DFT, HF theory does not inherently account for electron correlation, but it provides a valuable baseline for electronic structure analysis. For thiophene carboxylic acids, HF calculations have been performed using the larger 6-311+G** basis set. This basis set includes diffuse functions, which are important for accurately describing systems with potential weak, long-range interactions, such as intramolecular hydrogen bonding. researchgate.net

A comparative analysis between HF and DFT methods has revealed different pictures of the electronic structure. For instance, HF calculations with the 6-311+G** basis set showed a significant delocalization of the Lowest Unoccupied Molecular Orbital (LUMO) across the molecule, whereas DFT methods tended to provide a more localized LUMO picture. researchgate.netnih.gov This highlights how the choice of theoretical level can influence the interpretation of molecular orbitals and reactivity. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Visualization)

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

| Conformer of 3-methylthiophene-2-carboxylic acid | Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| 2a | HF/6-311+G | -9.02 | 3.32 | 12.34 |

| 2a | B3LYP/6-31G* | -6.49 | -1.20 | 5.29 |

| 2b | HF/6-311+G | -8.91 | 3.38 | 12.29 |

| 2b | B3LYP/6-31G | -6.27 | -1.02 | 5.25 |

| 2c | HF/6-311+G** | -9.13 | 3.23 | 12.36 |

| 2c | B3LYP/6-31G | -6.58 | -1.28 | 5.30 |

Molecular Electrostatic Potential (ESP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (ESP) is a valuable tool for understanding and predicting chemical reactivity. It is calculated from the electron density and nuclear charges of a molecule and mapped onto its surface. The ESP visualizes the charge distribution, identifying electron-rich regions (negative potential, typically colored red) that are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue) that are prone to nucleophilic attack. researchgate.net

For 3-methylthiophene-2-carboxylic acid, ESP surfaces were generated for its various conformers using both HF and DFT methods. The analysis of these surfaces helps to identify the most reactive sites on the molecule. Typically, the oxygen atoms of the carboxylic acid group exhibit the most negative potential, indicating they are primary sites for interaction with electrophiles. The ESP-derived atomic charges provide a quantitative measure of the charge distribution. researchgate.net

| Conformer of 3-methylthiophene-2-carboxylic acid | Method | Charge on O (carbonyl) | Charge on O (hydroxyl) | Charge on S |

|---|---|---|---|---|

| 2a | HF/6-311+G | -0.661 | -0.532 | -0.083 |

| 2a | B3LYP/6-31G* | -0.561 | -0.462 | -0.125 |

| 2b | HF/6-311+G | -0.702 | -0.609 | -0.218 |

| 2b | B3LYP/6-31G | -0.586 | -0.570 | -0.231 |

| 2c | HF/6-311+G** | -0.629 | -0.555 | -0.088 |

| 2c | B3LYP/6-31G | -0.536 | -0.482 | -0.134 |

Global and Local Reactivity Descriptors

Beyond FMO analysis, a range of global and local reactivity descriptors derived from conceptual DFT can be used to quantify a molecule's reactivity. Global descriptors, such as chemical potential, hardness, and electrophilicity, describe the reactivity of the molecule as a whole. Local descriptors, like the Fukui function, pinpoint the most reactive atomic sites within the molecule.

Ionization Potential (IP) is the energy required to remove an electron from a molecule, while Electron Affinity (EA) is the energy released when an electron is added. According to Koopmans' theorem, the IP can be approximated by the negative of the HOMO energy (-E_HOMO), and the EA can be approximated by the negative of the LUMO energy (-E_LUMO). These values are fundamental global reactivity descriptors. nih.gov

For 3-methylthiophene-2-carboxylic acid, the ionization potential was explored by generating local ionization potential surfaces. These surfaces map the energy required to remove an electron from any point on the molecule's surface. The regions with the lowest ionization potential (often shown in red) correspond to the most easily ionizable, electron-rich areas. In this molecule, these regions are typically located over the π-system of the thiophene ring. researchgate.net

In-Depth Computational and Spectroscopic Analysis of this compound

A detailed theoretical investigation into the molecular properties and spectral behavior of this compound has not been found in existing public literature. Extensive searches for specific computational chemistry and advanced spectroscopic prediction data for this compound did not yield results.

The user's request specified a detailed article covering several advanced computational and theoretical characterization topics for the specific molecule this compound. These topics include:

Conceptual DFT Descriptors: Chemical Hardness, Softness, Electrophilicity Index, Fukui Functions, and Condensed Softness Indices.

Advanced Spectroscopic Predictions: Vibrational analysis (FT-IR and FT-Raman) with Potential Energy Distribution (PED), Nuclear Magnetic Resonance (NMR) chemical shift predictions, and UV-Visible (UV-Vis) spectroscopy simulations including solvent effects.

Despite comprehensive searches for scholarly articles and data repositories, no specific studies containing these theoretical calculations and predictions for this compound could be located.

While general methodologies for these computational analyses are well-established and have been applied to related thiophene derivatives, such as thiophene-2-carboxylic acid and its various analogues, the specific quantitative data, data tables, and detailed research findings for the o-tolyl substituted variant are not available in the public domain.

Therefore, it is not possible to construct the requested scientific article with the required level of detail and accuracy for this compound. The generation of such an article would necessitate access to a dedicated, and currently unavailable, research study on this specific compound.

Vibrational Analysis and Simulation of FT-IR and FT-Raman Spectra

Conformational Analysis and Inter/Intramolecular Interactions

The conformational landscape of this compound is primarily determined by the rotational freedom around two key single bonds: the bond connecting the thiophene and tolyl rings, and the bond between the thiophene ring and the carboxylic acid group. Computational studies on analogous compounds, such as 3-methylthiophene-2-carboxylic acid and other thiophene carboxylic acids, provide insight into the probable stable conformations. researchgate.net The orientation of the carboxylic acid group relative to the thiophene ring is a critical factor, with different conformations arising from the rotation around the C2-C(carboxyl) bond. researchgate.net

For thiophene-2-carboxylic acid, theoretical calculations have identified conformers that feature an internal hydrogen bond between the carboxylic proton and the thiophene sulfur atom. nih.gov This interaction can significantly stabilize a particular conformation and influence the molecule's reactivity. nih.gov In the case of this compound, the presence of the bulky tolyl group at the 3-position introduces steric hindrance, which would likely influence the preferred orientation of both the tolyl ring and the carboxylic acid group to minimize steric strain.

Hydrogen bonding plays a crucial role in the structure and properties of this compound, manifesting as both intramolecular and intermolecular interactions.

Intramolecular Hydrogen Bonding: Computational analyses of thiophene-2-carboxylic acid suggest the possibility of an intramolecular hydrogen bond between the acidic proton of the carboxyl group and the sulfur atom of the thiophene ring (O-H···S). nih.gov This interaction leads to the formation of a stable five-membered ring-like structure. nih.gov The presence of the ortho-tolyl group in this compound could sterically influence the feasibility and strength of this intramolecular hydrogen bond.

Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, carboxylic acids are well-known to form strong intermolecular hydrogen bonds, typically resulting in centrosymmetric dimers where two molecules are linked by a pair of O-H···O bonds. nih.gov Theoretical studies on thiophene-2-carboxylic acid and 3-thiophene acetic acid have confirmed the stability of such dimeric structures. nih.govresearchgate.net These interactions are significantly stronger than typical van der Waals forces. researchgate.net Natural Bond Orbital (NBO) analysis performed on similar molecules has been used to quantify the stabilization energies associated with these hydrogen bonds. nih.gov For this compound, similar dimeric structures are expected to be the dominant supramolecular motif.

Potential Energy Surface (PES) scans are a computational tool used to explore the conformational possibilities of a molecule and identify its low-energy structures. researchgate.net A relaxed PES scan is typically performed by systematically varying a specific dihedral angle while allowing the rest of the molecule's geometry to optimize at each step. researchgate.netjournalirjpac.com

For a molecule like this compound, two primary PES scans would be of interest:

Rotation of the Carboxylic Acid Group: A scan of the dihedral angle defined by the atoms S-C2-C(carboxyl)-O would reveal the energy barriers between different orientations of the carboxylic acid. Studies on 3-thiophenecarboxylic acid have used this method to map the torsional profile and identify the most stable planar and non-planar conformers. researchgate.net The global minimum on the PES corresponds to the most stable conformation. researchgate.net

Rotation of the Tolyl Group: A scan of the dihedral angle C2-C3-C(tolyl)-C(tolyl) would elucidate the rotational barrier of the tolyl ring. This would highlight the most stable orientation of the tolyl group relative to the thiophene ring, which is governed by a balance between conjugative stabilization (favoring planarity) and steric hindrance from the adjacent carboxylic acid group and the thiophene ring itself.

These scans provide crucial information on the molecule's flexibility, the relative stability of its conformers, and the energy required for conformational transitions.

Non-Linear Optical (NLO) Properties Calculations

Organic molecules with extended π-conjugated systems, like this compound, are of significant interest for their potential applications in non-linear optics (NLO). mdpi.com Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful method for predicting the NLO properties of such molecules. journalirjpac.comacs.org The key parameters that quantify the NLO response are the first hyperpolarizability (β) and the second hyperpolarizability (γ), which are related to the second and third-order NLO effects, respectively. acs.org

The NLO properties of thiophene-based derivatives are strongly influenced by the nature and position of substituent groups, which can create a charge-transfer character within the molecule. rsc.orgresearchgate.net In this compound, the thiophene ring acts as a π-electron core. The carboxylic acid group generally functions as an electron-withdrawing group, while the tolyl group is a weak electron-donating group. This donor-acceptor framework is beneficial for enhancing the NLO response. researchgate.net

Theoretical calculations for similar aryl-thiophene systems involve geometry optimization followed by the calculation of polarizability and hyperpolarizability tensors using a suitable level of theory (e.g., B3LYP, CAM-B3LYP) and a sufficiently large basis set. mdpi.comresearchgate.net The magnitude of the first hyperpolarizability (β) is a critical indicator of a molecule's potential for second-harmonic generation (SHG). rsc.org Studies on various substituted thiophenes show that strategic placement of donor and acceptor groups can lead to significantly enhanced β values. researchgate.net

The table below presents representative calculated NLO data for various thiophene derivatives from the literature to illustrate the effect of substitution on these properties.

| Compound | Method | Dipole Moment (μ) [Debye] | Polarizability (α) [esu] | First Hyperpolarizability (β) [esu] |

| DTS(FBTTh₂)₂-based Derivative (MSTD7) | M06/6-31G(d,p) | N/A | 3.485 × 10⁻²² | 13.44 × 10⁻²⁷ |

| Nitro-substituted Thiophene Azo Dye (D4) | B3LYP/6-311+G(d,p) | 8.84 | 4.31 × 10⁻²³ | 1.15 × 10⁻²⁸ |

| 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide (4i) | B3LYP/6-311G(d,p) | 4.49 | 4.79 × 10⁻²³ | 3.65 × 10⁻³⁰ |

This table is for illustrative purposes, showing calculated NLO properties for various complex thiophene derivatives to provide context for the potential range of values. Data is sourced from references nih.gov, researchgate.net, and mdpi.com.

For this compound, DFT calculations would be necessary to determine its specific NLO parameters. The results would depend on the final optimized geometry, the extent of intramolecular charge transfer, and the difference between the ground and excited state dipole moments.

Applications in Materials Science and Polymer Chemistry

Role as a Chemical Building Block for Complex Molecules

3-(O-tolyl)thiophene-2-carboxylic acid serves as a versatile precursor in the synthesis of more complex molecular structures. Thiophene-based carboxylic acids are recognized as important building blocks for creating a variety of functional materials, including fungicides, fluorescent brightening agents, and coordination networks. sigmaaldrich.com The carboxylic acid functional group on the thiophene (B33073) ring provides a reactive site for a multitude of chemical transformations.

For instance, the carboxylic acid can be converted into other functional groups like acid chlorides, esters, or amides, enabling its participation in a wide array of coupling reactions. beilstein-journals.org This adaptability allows for its integration into larger, multi-component systems. Thiophene-2-carboxylic acid and its derivatives are widely studied as substrates in coupling reactions and olefinations. wikipedia.org The presence of both the thiophene ring and the carboxylic acid allows for stepwise, controlled synthesis, making it a fundamental component in the construction of targeted complex molecules for various applications. lkouniv.ac.innih.gov

Integration into Conjugated Polymer Systems

The incorporation of thiophene units into polymer backbones is a cornerstone of modern organic electronics. rsc.org Derivatives of this compound are prime candidates for monomers in the synthesis of conjugated polymers, where the electronic and physical properties can be finely tuned.

Thiophene-based conjugated polymers are synthesized through various organometallic polycondensation strategies. rsc.org For a monomer derived from this compound to be used in polymerization, the carboxylic acid group is typically modified, and halogen atoms are introduced at the 5-position of the thiophene ring to facilitate cross-coupling reactions. Common polymerization methods include:

Kumada Catalyst-Transfer Polycondensation: This method often involves a Grignard reagent derived from a halogenated thiophene monomer and a nickel catalyst. nih.gov

Stille and Suzuki Coupling: These palladium-catalyzed reactions are widely used for their tolerance of various functional groups and are effective in creating well-defined polymer structures. nih.gov

Direct Arylation Polymerization (DArP): This newer method is considered more cost-effective and environmentally friendly as it avoids the need to pre-synthesize organometallic reagents by directly coupling C-H bonds with C-Halogen bonds. rsc.orgrsc.org

The choice of polymerization technique can influence the polymer's molecular weight, regioregularity, and ultimate performance in electronic devices. nih.gov

The rational design of organic semiconductors involves tailoring the molecular structure to achieve desired electronic properties, such as the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy bandgap, and charge carrier mobility. nih.govtaylorfrancis.com In the context of a polymer derived from this compound, the different components of the monomer play specific roles:

Thiophene Ring: Forms the core of the π-conjugated backbone, which is essential for charge transport. mdpi.com Fused thiophene systems, in particular, are widely used building blocks for designing polymers and small molecules for electronic applications. nih.govrsc.org

O-tolyl Group: This bulky substituent influences the polymer's morphology and solubility. It can create torsion along the polymer backbone, affecting the planarity and, consequently, the electronic conjugation. This steric hindrance can also prevent excessive aggregation, improving solubility and processability. mdpi.com

Carboxylic Acid Derivative: While the acid itself is usually modified for polymerization, residual functionalities or derivatives can be used to fine-tune energy levels and intermolecular interactions.

This modular design approach allows for the creation of materials with properties optimized for specific applications, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). researchgate.netrsc.org

Substituents attached to the thiophene backbone are critical for tuning the final properties of the polymer. The o-tolyl group in this compound acts as both an electron-donating and a sterically bulky substituent.

Electronic Effects: Electron-donating groups, like the alkyl-based tolyl group, tend to raise the HOMO energy level of the polymer. nih.gov This can lead to a reduced bandgap and a red-shift in the material's optical absorption, which is beneficial for light-harvesting applications in solar cells. In contrast, electron-withdrawing groups like esters or amides lower the HOMO and LUMO levels, which can improve air stability and affect charge transfer characteristics. nih.govresearchgate.net

Steric Effects: The position and size of substituents significantly impact how polymer chains pack in the solid state. The bulky o-tolyl group can disrupt close π-stacking between polymer chains. While this might decrease charge mobility in some cases, it often enhances solubility, which is crucial for solution-based processing of devices. The resulting morphology of the polymer film is a key determinant of device performance. researchgate.net

The interplay between these electronic and steric factors is a key consideration in the design of new thiophene-based polymers.

Table 1: Influence of Substituent Type on Thiophene Polymer Properties

| Substituent Type | Electronic Effect | Impact on HOMO Level | Impact on Band Gap | Influence on Morphology |

|---|---|---|---|---|

| Alkyl (e.g., Tolyl) | Electron-donating | Raises HOMO | Tends to decrease | Can disrupt packing, increase solubility |

| Alkoxy | Electron-donating | Raises HOMO | Decreases | Can enhance planarity and ordering |

| Ester/Carboxamide | Electron-withdrawing | Lowers HOMO | Tends to increase | Affects intermolecular interactions and packing |

Supramolecular Chemistry and Crystal Engineering Involving Thiophene Carboxylic Acids

Crystal engineering focuses on designing solid-state structures with desired properties by controlling intermolecular interactions. researchgate.net Thiophene carboxylic acids are excellent candidates for this field due to the strong and directional nature of the hydrogen bonds formed by the carboxylic acid group.

The carboxylic acid moiety can form robust supramolecular synthons, which are predictable patterns of intermolecular interactions. aip.org For example, it can form hydrogen-bonded dimers with other carboxylic acid molecules or interact with other functional groups like amides or nitrogenous bases to create well-defined one-, two-, or three-dimensional networks. aip.orgaip.org These non-covalent interactions dictate the molecular packing in the crystal lattice, which in turn influences the material's bulk properties, such as its optical and electronic characteristics. The specific structure of this compound, with its potential for hydrogen bonding and π–π stacking (from the thiophene and tolyl rings), makes it an interesting target for creating novel supramolecular architectures. aip.org

Q & A

Q. What are the recommended synthetic routes for 3-(O-tolyl)thiophene-2-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of thiophene-carboxylic acid derivatives often involves coupling reactions or catalytic methods. For example, 2-thiophenecarboxylic acids can be synthesized using transition metal catalysts (e.g., V, Fe, or Mo) under controlled conditions . For this compound, a plausible route involves:

Suzuki-Miyaura Coupling : Reacting 3-bromothiophene-2-carboxylic acid with O-tolylboronic acid using a palladium catalyst.

Carboxylation : Introducing the carboxylic acid group via carbonylation if starting from a halogenated precursor.

Optimization Tips :

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:

- -NMR and -NMR : Confirm the presence of the O-tolyl group (aromatic protons at δ 6.8–7.2 ppm) and carboxylic acid (δ ~12 ppm, broad).

- FT-IR : Identify the carboxylic acid C=O stretch (~1700 cm) and thiophene ring vibrations (~3100 cm).

- HPLC-MS : Assess purity and molecular ion peaks ([M+H] expected for CHOS).

- Elemental Analysis : Verify stoichiometry (C, H, S content) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Handling : Use PPE (nitrile gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust .

- Storage : Keep in airtight containers under inert gas (N) at ambient temperatures. Avoid exposure to strong oxidizers (e.g., HNO), bases, or acids, which may generate hazardous decomposition products (e.g., SO) .

- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to assess shelf life .

Advanced Research Questions

Q. How do electronic effects of the O-tolyl substituent influence the compound’s reactivity and biological activity?

Methodological Answer:

- Electronic Effects : The electron-donating methoxy group in O-tolyl may enhance electrophilic substitution reactivity at the thiophene ring. Computational studies (DFT) can map electron density distribution.

- Biological Implications : Test in vitro assays (e.g., enzyme inhibition) to compare with unsubstituted analogs. For example, methyl-substituted thiophenes show anticancer activity in cell viability assays (IC studies) .

- Structure-Activity Relationship (SAR) : Synthesize derivatives with varied substituents (e.g., nitro, amino) and correlate with bioactivity data .

Q. How can researchers resolve contradictions in reported biological activity data for thiophene-carboxylic acid derivatives?

Methodological Answer:

- Dose-Response Studies : Perform assays across a wide concentration range (e.g., 1 nM–100 µM) to identify IC values.

- Assay Reproducibility : Use standardized protocols (e.g., MTT assay for cytotoxicity) and include positive controls (e.g., doxorubicin).

- Meta-Analysis : Compare data across studies while accounting for variables like cell line (e.g., HeLa vs. MCF-7) or solvent (DMSO vs. PBS) .

Q. What advanced methods can quantify degradation products under varying environmental conditions?

Methodological Answer:

Q. How can researchers design experiments to study the compound’s role in coordination chemistry or material science?

Methodological Answer:

- Coordination Studies : React with transition metals (e.g., Cu, Fe) in ethanol/water. Characterize complexes via:

- UV-Vis Spectroscopy : Monitor ligand-to-metal charge transfer bands.

- X-ray Crystallography : Resolve metal-ligand binding geometry.

- Material Applications : Test as a dopant in conductive polymers (e.g., PEDOT:PSS) using cyclic voltammetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.